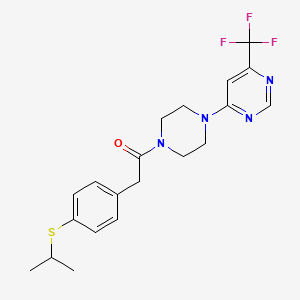![molecular formula C16H24N6S B2856010 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine CAS No. 2379976-76-6](/img/structure/B2856010.png)
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in platelet aggregation, thrombosis, and vasoconstriction. MRS2500 has been widely used in scientific research to investigate the physiological and pathological functions of the P2Y1 receptor.
Mechanism of Action
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine selectively binds to the P2Y1 receptor and blocks its activation by ATP. The P2Y1 receptor is coupled to a Gq protein, which activates phospholipase C (PLC) and leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum and releases calcium ions, which activate myosin light chain kinase (MLCK) and cause smooth muscle contraction or platelet activation. 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits this signaling pathway by preventing the binding of ATP to the P2Y1 receptor.
Biochemical and Physiological Effects
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has been shown to have several biochemical and physiological effects, depending on the cell type and experimental conditions. In platelets, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced aggregation, secretion, and calcium mobilization. In vascular smooth muscle cells, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced contraction and calcium influx. In neurons, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced calcium signaling and synaptic transmission. In osteoblasts, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced proliferation and differentiation.
Advantages and Limitations for Lab Experiments
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine is a potent and selective antagonist of the P2Y1 receptor, which makes it a valuable tool for investigating the role of this receptor in various biological processes. Its high affinity and specificity allow for precise control of P2Y1 receptor signaling, which is essential for understanding its physiological and pathological functions. However, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has some limitations, such as its low solubility in aqueous solutions, which requires the use of organic solvents or cyclodextrins for its delivery. In addition, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine may have off-target effects on other purinergic receptors, especially at high concentrations.
Future Directions
There are several future directions for research on 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine and the P2Y1 receptor. One direction is to investigate the role of the P2Y1 receptor in diseases such as thrombosis, hypertension, and neurodegeneration, and to develop new therapeutic agents that target this receptor. Another direction is to study the interactions between the P2Y1 receptor and other signaling pathways, such as the RhoA/ROCK pathway, and to identify novel targets for drug development. Finally, the development of new methods for the delivery and imaging of 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine may facilitate its use in vivo and in clinical studies.
Synthesis Methods
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine can be synthesized using a multistep procedure that involves the reaction of 2-chloro-6-methylpurine with 4-(thian-4-yl)-1,4-diazepane, followed by deprotection and purification steps. The final product is obtained in high yield and purity, and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has been extensively used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes. For example, it has been shown that 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine inhibits ATP-induced platelet aggregation and thrombus formation, suggesting that the P2Y1 receptor is a potential target for antiplatelet therapy. In addition, 9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine has been used to study the role of the P2Y1 receptor in vascular smooth muscle contraction, neuronal signaling, and bone remodeling.
properties
IUPAC Name |
9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S/c1-20-12-19-14-15(20)17-11-18-16(14)22-6-2-5-21(7-8-22)13-3-9-23-10-4-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEINBRSYLOVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCN(CC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide](/img/structure/B2855927.png)
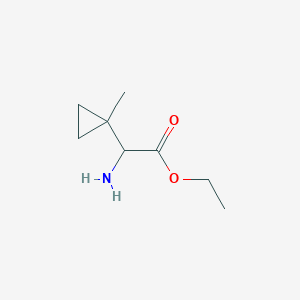
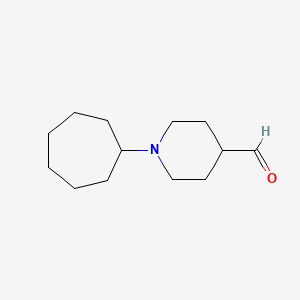
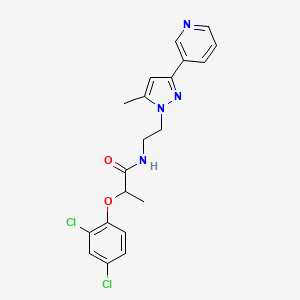
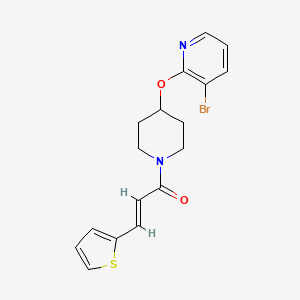
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)

![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)
![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)
![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)



